molecular formula C13H16N2O3S B2772194 Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate CAS No. 1955564-39-2

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2772194
CAS No.: 1955564-39-2
M. Wt: 280.34
InChI Key: WQMCYXKYMTWFAO-UHFFFAOYSA-N
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Description

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with the molecular formula C13H16N2O3S

Properties

IUPAC Name

methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-6-7-8(16)9(11(17)18-5)19-10(7)15-12(14-6)13(2,3)4/h16H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQMCYXKYMTWFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NC(=N1)C(C)(C)C)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls to manage the use of hazardous chemicals.

Chemical Reactions Analysis

Condensation with Carbonyl Reactants

  • Reaction Conditions : High temperature, excess formamide.

  • Yield : 76 to 97% for certain derivatives.

  • Example : Aminothiophene treated with formamide to form thieno[2,3-d]pyrimidin-4(3H)-ones.

Cyclization Reactions

Cyclization reactions, such as the Thorpe-Ziegler reaction, can also be employed to synthesize thienopyrimidines from pyrimidine derivatives. This involves the formation of a six-membered ring bearing a mercaptocarbonitrile group, followed by cyclization in basic conditions .

Potential Chemical Reactions for Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate

Given the structure of this compound, several potential chemical reactions can be considered:

Hydrolysis

  • Reaction : Hydrolysis of the ester group to form the corresponding carboxylic acid.

  • Conditions : Aqueous base (e.g., NaOH) at elevated temperatures.

  • Product : 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid.

Esterification

  • Reaction : Esterification of the carboxylic acid group with alcohols.

  • Conditions : Acid catalyst (e.g., HCl or H2SO4) and an alcohol (e.g., ethanol).

  • Product : Various ester derivatives of the thienopyrimidine.

Alkylation

  • Reaction : Alkylation of the hydroxyl group.

  • Conditions : Alkyl halide and base (e.g., NaH).

  • Product : Alkylated derivatives of the hydroxyl group.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsProduct
HydrolysisAqueous NaOH, elevated temperature2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylic acid
EsterificationAcid catalyst, alcoholVarious ester derivatives
AlkylationAlkyl halide, base (e.g., NaH)Alkylated derivatives of the hydroxyl group

Research Findings and Biological Activities

Thienopyrimidine derivatives have shown promising biological activities, including antitumor effects. For instance, compounds bearing the thieno[2,3-d]pyrimidine-4-one scaffold have exhibited potent growth inhibition against various human tumor cell lines . While specific data on this compound is limited, its structural similarity to these active compounds suggests potential biological activity.

Scientific Research Applications

Biological Activities

  • Antimicrobial Properties :
    • Thieno[2,3-d]pyrimidine derivatives, including methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate, have shown significant antimicrobial activity. Studies indicate that modifications in the thieno[2,3-d]pyrimidine structure can enhance efficacy against various pathogens, including bacteria and fungi .
  • Antiplasmodial Activity :
    • Research has demonstrated that certain thieno[2,3-d]pyrimidine derivatives exhibit antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship (SAR) studies highlight that specific substitutions at the 4 and 5 positions can significantly influence potency .
  • Potential Anti-Cancer Applications :
    • Preliminary studies suggest that thieno[2,3-d]pyrimidines may possess anti-cancer properties. Their ability to inhibit specific kinases involved in cancer progression is under investigation, with promising results indicating potential as therapeutic agents in oncology .

Synthesis Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of Thienopyrimidine Core :
    • The initial step generally involves the synthesis of the thienopyrimidine ring through cyclization reactions involving appropriate precursors.
  • Substitution Reactions :
    • Subsequent reactions introduce functional groups at specific positions on the thienopyrimidine scaffold. For instance, hydroxyl and carboxyl groups are often introduced via nucleophilic substitution methods.
  • Final Esterification :
    • The final product is obtained through esterification reactions where methyl groups are introduced to complete the structure. This step is crucial for enhancing solubility and bioavailability.

Case Studies

StudyFindings
Zhu et al. (2021)Investigated the antiplasmodial activity of various thieno[2,3-d]pyrimidine derivatives, including this compound, reporting IC50 values in the micromolar range which indicate moderate potency against P. falciparum .
ACS Journal of Medicinal ChemistryExplored the design and synthesis of bifunctional inhibitors based on thienopyrimidine structures that selectively target PI3Kδ isoforms, showcasing potential therapeutic applications in cancer treatment .
Science.gov ReviewReviewed various synthetic pathways for thiazole and pyrimidine compounds with implications in medicinal chemistry and pesticide development .

Mechanism of Action

The mechanism of action for Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(3-tert-butyl-2-hydroxy-5-methylbenzyl)-4-methylphenyl Acrylate
  • 2,2’-Methylenebis(6-tert-butyl-4-methylphenol) Monoacrylate

Uniqueness

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate is unique due to its specific thieno[2,3-d]pyrimidine core structure, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-tert-butyl-5-hydroxy-4-methylthieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 941378-53-6) is a compound of increasing interest due to its potential biological activities, particularly in anti-inflammatory and neuroprotective contexts. This article synthesizes current research findings on its biological activity, supported by data tables and relevant case studies.

  • Molecular Formula : C13H16N2O3S
  • Molar Mass : 280.34 g/mol
  • Structure : The compound features a thieno-pyrimidine backbone with hydroxy and carboxylate functional groups that may contribute to its biological properties .

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro studies have shown that this compound effectively inhibits cyclooxygenase-2 (COX-2) activity, a key enzyme in the inflammatory pathway.

CompoundIC50 (μmol)Standard DrugIC50 (μmol)
This compound0.04 ± 0.09Celecoxib0.04 ± 0.01

This indicates that the compound's potency is comparable to that of celecoxib, a widely used anti-inflammatory drug .

In vivo studies utilizing carrageenan-induced paw edema models have further corroborated these findings, showing that the compound significantly reduces inflammation similar to indomethacin, another standard anti-inflammatory agent.

Neuroprotective Properties

The neuroprotective potential of this compound has been explored in relation to Alzheimer’s disease mechanisms. It acts as an inhibitor of β-secretase and acetylcholinesterase, enzymes implicated in amyloid-beta peptide aggregation and neurodegeneration.

In vitro studies indicated that this compound can reduce astrocyte cell death induced by amyloid-beta (Aβ) exposure. The protective effects were associated with decreased levels of tumor necrosis factor-alpha (TNF-α) and reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress reduction .

Case Studies

  • In Vitro Study on COX Enzymes :
    • A study assessed the inhibitory effects on COX enzymes and reported significant suppression of both COX-1 and COX-2 activities by the compound, with a preference for COX-2 inhibition which is crucial for reducing inflammation without affecting gastric mucosa as much as COX-1 inhibition would .
  • Neuroprotection Against Aβ :
    • In an experimental model with scopolamine-induced cognitive impairment, treatment with this compound resulted in a notable reduction in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative stress compared to untreated controls .

Q & A

Q. Alternative Methods :

  • 2D NMR (¹H-¹³C HSQC, HMBC) to correlate protons and carbons, resolving ambiguities in substituent positions.
  • Density Functional Theory (DFT) calculations to compare experimental and theoretical IR/Raman spectra .

What biological activity has been reported for this compound, and how are these assays designed?

Biological Evaluation & Experimental Design
The compound exhibits moderate antimicrobial activity against Proteus vulgaris and Pseudomonas aeruginosa strains, as shown in:

  • Microbroth Dilution Assays : Minimum inhibitory concentration (MIC) values are determined using standardized CLSI protocols. For example, compound 2d (structurally analogous) showed MIC = 32 µg/mL against P. aeruginosa .
  • Mechanistic Studies : Evaluate biofilm inhibition via crystal violet staining or confocal microscopy to assess disruption of bacterial adhesion .

Q. Key Controls :

  • Include ciprofloxacin as a positive control and DMSO as a solvent control.
  • Validate results with time-kill kinetics to distinguish bacteriostatic vs. bactericidal effects.

How can researchers resolve contradictions in reported biological activity data for this compound?

Data Discrepancy Analysis
Conflicting results often arise from:

  • Strain Variability : Test multiple clinical isolates (e.g., ATCC strains vs. hospital-acquired P. aeruginosa) to account for genetic diversity .
  • Solubility Issues : Use co-solvents (e.g., PEG-400) or nanoformulations to improve bioavailability in in vitro assays.
  • Metabolic Stability : Perform LC-MS/MS to quantify compound degradation in assay media over time .

Q. Statistical Validation :

  • Apply ANOVA with post-hoc Tukey tests to assess significance across replicates.
  • Report IC₅₀ values with 95% confidence intervals to enhance reproducibility.

What strategies are recommended for structure-activity relationship (SAR) studies on this compound?

Advanced SAR Methodology
Focus on modifying the:

5-Hydroxy Group : Replace with methoxy or acetoxy to assess hydrogen bonding’s role in activity.

2-tert-Butyl Group : Test smaller alkyl groups (e.g., isopropyl) to evaluate steric effects.

6-Carboxylate Ester : Hydrolyze to the free acid or substitute with amides to modulate lipophilicity.

Q. Example SAR Table :

DerivativeR₁ (Position 2)R₂ (Position 5)MIC (µg/mL)
Parenttert-butylOH32
Derivative AisopropylOAc64
Derivative BmethylOMe>128

Key Insight : The tert-butyl group and free hydroxy moiety are critical for potency, as bulkier substituents reduce activity .

How can computational modeling enhance the design of derivatives targeting specific enzymes?

Q. Computational Chemistry Approaches

Molecular Docking : Use AutoDock Vina or Glide to predict binding modes in bacterial dihydrofolate reductase (DHFR).

MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability and identify key residues (e.g., Asp27, Leu28 in DHFR) .

ADMET Prediction : Apply SwissADME to optimize logP (<3) and polar surface area (>80 Ų) for improved permeability.

Validation : Compare docking scores with experimental IC₅₀ values to refine scoring functions .

What challenges arise in crystallizing this compound, and how are they addressed?

Q. Crystallography Challenges & Solutions

  • Hygroscopicity : Handle samples under inert atmosphere (N₂ glovebox) and use paraffin oil for mounting.
  • Polymorphism : Screen 10+ solvent systems (e.g., DCM/hexane, acetone/water) to isolate stable polymorphs.
  • Twinned Crystals : Apply SHELXL TWIN commands to refine data from twinned crystals .

Case Study : A related thienopyrimidine derivative required slow evaporation from acetonitrile to obtain diffraction-quality crystals (R-factor < 0.05) .

What are the best practices for analyzing hydrogen bonding networks in this compound?

Q. Hydrogen Bond Analysis

  • Graph Set Notation : Use Etter’s rules to classify motifs (e.g., R22(8)R_2^2(8) for dimeric rings) .
  • Thermal Ellipsoids : Analyze anisotropic displacement parameters in WinGX to distinguish static vs. dynamic disorder .

Example Network :
The 5-hydroxy group forms O–H···N bonds with pyrimidine nitrogen, stabilizing a lamellar packing motif critical for solubility .

How can researchers mitigate decomposition during long-term stability studies?

Q. Stability Protocol Design

  • Storage Conditions : Test under accelerated conditions (40°C/75% RH) for 6 months, with HPLC monitoring at 0, 1, 3, and 6 months.
  • Degradation Pathways : Identify hydrolytic cleavage of the ester group via LC-HRMS.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to inhibit oxidation .

What advanced spectroscopic techniques are essential for characterizing reactive intermediates?

Q. Spectroscopic Methodologies

  • In Situ FTIR : Monitor esterification kinetics by tracking carbonyl (C=O) stretch at 1700–1750 cm⁻¹.
  • EPR Spectroscopy : Detect radical intermediates during hydroxylation steps.
  • NMR Cryoprobes : Enhance sensitivity for low-concentration intermediates (e.g., <1 mM) .

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